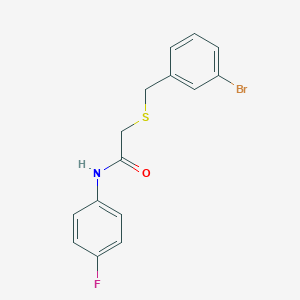
2-((3-bromobenzyl)thio)-N-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-bromobenzyl)thio)-N-(4-fluorophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research and development.
Mecanismo De Acción
The exact mechanism of action of 2-((3-bromobenzyl)thio)-N-(4-fluorophenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and pathways involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-((3-bromobenzyl)thio)-N-(4-fluorophenyl)acetamide in lab experiments is its ability to exhibit multiple therapeutic properties. This makes it a versatile compound that can be used in a range of studies. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways or enzymes.
Direcciones Futuras
There are several potential future directions for research on 2-((3-bromobenzyl)thio)-N-(4-fluorophenyl)acetamide. One area of interest is its potential as a treatment for inflammatory bowel disease (IBD). Studies have shown that it can reduce inflammation and damage in animal models of IBD, making it a promising candidate for further research. Another potential direction is its use in combination with other anti-cancer drugs to enhance their effectiveness. Finally, more research is needed to fully understand the mechanism of action and identify potential targets for drug development.
Métodos De Síntesis
The synthesis of 2-((3-bromobenzyl)thio)-N-(4-fluorophenyl)acetamide involves the reaction of 4-fluoroaniline with 3-bromobenzyl chloride in the presence of a base. The resulting intermediate is then reacted with acetic anhydride and thiourea to yield the final product.
Aplicaciones Científicas De Investigación
2-((3-bromobenzyl)thio)-N-(4-fluorophenyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties in various in vitro and in vivo studies.
Propiedades
Fórmula molecular |
C15H13BrFNOS |
|---|---|
Peso molecular |
354.2 g/mol |
Nombre IUPAC |
2-[(3-bromophenyl)methylsulfanyl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C15H13BrFNOS/c16-12-3-1-2-11(8-12)9-20-10-15(19)18-14-6-4-13(17)5-7-14/h1-8H,9-10H2,(H,18,19) |
Clave InChI |
BDEXLOUEXLIAKA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)CSCC(=O)NC2=CC=C(C=C2)F |
SMILES canónico |
C1=CC(=CC(=C1)Br)CSCC(=O)NC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284430.png)
![N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284435.png)
![N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284437.png)
![7-(3-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284438.png)
![N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284439.png)



![2-(2-isopropylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284444.png)
![2-(3-isopropylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284445.png)
![2-(2-ethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284446.png)
![3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propyl (2-chlorophenoxy)acetate](/img/structure/B284448.png)
![N-cyclohexyl-4-[2-(4-methoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B284450.png)
![2-(4-Methoxyanilino)-2-oxoethyl [(3,4,5-trimethoxybenzoyl)amino]acetate](/img/structure/B284452.png)
